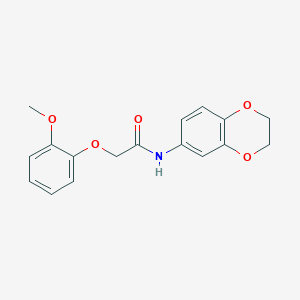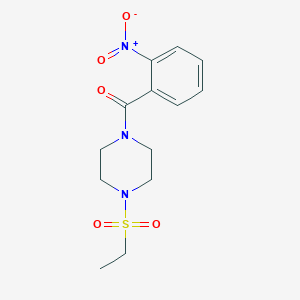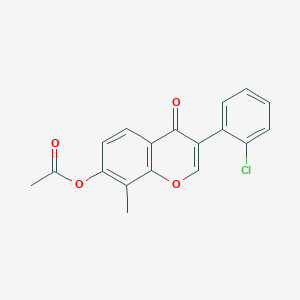![molecular formula C15H22N6OS B5700155 N-[4-(diethylamino)-3-methylphenyl]-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5700155.png)
N-[4-(diethylamino)-3-methylphenyl]-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(diethylamino)-3-methylphenyl]-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide, also known as DMXAA, is a synthetic compound that has been extensively studied for its potential as an anti-cancer agent. DMXAA was first synthesized in the 1980s by researchers at the University of Auckland in New Zealand. Since then, it has been the subject of numerous scientific studies exploring its synthesis, mechanism of action, and potential therapeutic applications.
Wirkmechanismus
The mechanism of action of N-[4-(diethylamino)-3-methylphenyl]-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide is not fully understood, but it is thought to involve the activation of the immune system and the induction of tumor necrosis. This compound has been shown to activate the transcription factor NF-kB, which plays a key role in the immune response. It is thought that the activation of NF-kB by this compound leads to the production of cytokines and chemokines that recruit immune cells to the tumor site and induce tumor necrosis.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in animal models of cancer. In addition to its effects on the immune system and tumor necrosis, this compound has been shown to inhibit angiogenesis, the process by which new blood vessels are formed to supply tumors with nutrients and oxygen. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-[4-(diethylamino)-3-methylphenyl]-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide as a research tool is its ability to induce tumor necrosis and inhibit tumor growth in a variety of cancer cell lines. This makes it a valuable tool for studying the mechanisms of tumor growth and the effects of chemotherapy. However, one limitation of this compound is its toxicity, which can limit its use in animal models of cancer. Additionally, the mechanism of action of this compound is not fully understood, which can make it difficult to interpret experimental results.
Zukünftige Richtungen
There are a number of potential future directions for research on N-[4-(diethylamino)-3-methylphenyl]-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide. One area of interest is the development of more potent and selective analogs of this compound that can be used as anti-cancer agents. Another area of interest is the development of biomarkers that can predict the response of tumors to this compound treatment. Additionally, there is interest in exploring the potential of this compound as a treatment for other diseases, such as viral infections and autoimmune disorders.
Synthesemethoden
N-[4-(diethylamino)-3-methylphenyl]-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide can be synthesized in several ways, including through the condensation of 3-methyl-4-(diethylamino)aniline with thiophosgene, followed by reaction with 1-methyl-1H-tetrazole-5-thiol. Another method involves the reaction of 3-methyl-4-(diethylamino)aniline with thionyl chloride, followed by reaction with 1-methyl-1H-tetrazole-5-thiol. Both methods have been used successfully to produce this compound in laboratory settings.
Wissenschaftliche Forschungsanwendungen
N-[4-(diethylamino)-3-methylphenyl]-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide has been the subject of extensive scientific research due to its potential as an anti-cancer agent. In preclinical studies, this compound has been shown to induce tumor necrosis and inhibit tumor growth in a variety of cancer cell lines, including lung, colon, and breast cancer. This compound has also been shown to enhance the efficacy of chemotherapy in animal models of cancer.
Eigenschaften
IUPAC Name |
N-[4-(diethylamino)-3-methylphenyl]-2-(1-methyltetrazol-5-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N6OS/c1-5-21(6-2)13-8-7-12(9-11(13)3)16-14(22)10-23-15-17-18-19-20(15)4/h7-9H,5-6,10H2,1-4H3,(H,16,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOCQWSLIRJDPPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=C(C=C(C=C1)NC(=O)CSC2=NN=NN2C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-[3-(1,3-benzodioxol-5-yl)-1-methyl-2-propen-1-ylidene]-3-fluorobenzohydrazide](/img/structure/B5700082.png)
![2-[(2,2'-bithien-5-ylmethylene)amino]phenol](/img/structure/B5700090.png)

![7-(2-chlorophenyl)-7H-[1,2,3]triazolo[4,5-e][2,1,3]benzoxadiazole 6-oxide](/img/structure/B5700100.png)
![N-[3-chloro-2-(4-morpholinyl)phenyl]nicotinamide](/img/structure/B5700108.png)
![2-methyl-3-nitro-N-{[(3-pyridinylmethyl)amino]carbonothioyl}benzamide](/img/structure/B5700127.png)

![N-({[4-(isobutyrylamino)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5700133.png)
![3-(2-chlorophenyl)-5-methyl-7-[4-(2-pyridinyl)-1-piperazinyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B5700137.png)

![2,6-dimethylbenzo-1,4-quinone 1-[O-(2-bromobenzoyl)oxime]](/img/structure/B5700152.png)

